
Homocysteine thiolactone
Vue d'ensemble
Description
La L-homocystéine thiolactone est un thioester cyclique à cinq chaînons de l'acide aminé homocystéine. Elle est générée à partir de l'homocystéine en raison d'une réaction d'édition d'erreur, impliquant principalement la méthionyl-tRNA synthétase . Ce composé est connu pour sa capacité à endommager les protéines par homocystéinylation des résidus lysine des protéines .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La L-homocystéine thiolactone peut être synthétisée par déméthylation de la méthionine à l'aide d'acide iodhydrique. Ce processus implique l'ébullition de la méthionine avec de l'acide iodhydrique à 128 °C pendant trois heures, ce qui entraîne la formation d'iodure de méthyle et de L-homocystéine thiolactone . Une autre méthode implique l'utilisation d'ammoniac sec et de sodium métallique pour convertir la DL-méthionine en chlorhydrate de thiolactone d'acide homocystéinique .
Méthodes de production industrielle : L'utilisation de la digestion à l'acide iodhydrique et de la résolution enzymatique sont des méthodes possibles pour la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : La L-homocystéine thiolactone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la L-homocystéine thiolactone comprennent l'acide iodhydrique, le sodium métallique et l'ammoniac sec . Les conditions de ces réactions impliquent généralement des températures élevées et des environnements contrôlés pour garantir la formation du produit souhaité.
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la L-homocystéine thiolactone comprennent les protéines homocystéinylées et divers dérivés de l'homocystéine .
Applications de la recherche scientifique
La L-homocystéine thiolactone a de nombreuses applications dans la recherche scientifique. En chimie, elle sert de bloc de construction polyvalent pour la synthèse organique et bioorganique . En biologie et en médecine, elle est étudiée pour son rôle dans les dommages aux protéines et son association avec les maladies cardiovasculaires, les accidents vasculaires cérébraux, l'athérosclérose et les anomalies neurologiques . De plus, elle est utilisée dans la science des polymères et le développement de matériaux durables .
Mécanisme d'action
La L-homocystéine thiolactone exerce ses effets par homocystéinylation des résidus lysine des protéines. Ce processus implique la formation de liaisons isopeptidiques, conduisant à des dommages aux protéines par un mécanisme radical thiyle . Le composé cible diverses protéines, notamment l'α-synucléine et la DJ-1, contribuant à la neurotoxicité et à la neurodégénérescence .
Applications De Recherche Scientifique
L-homocysteine thiolactone has numerous applications in scientific research. In chemistry, it serves as a versatile building block for organic and bioorganic synthesis . In biology and medicine, it is studied for its role in protein damage and its association with cardiovascular diseases, strokes, atherosclerosis, and neurological abnormalities . Additionally, it is used in polymer science and sustainable materials development .
Mécanisme D'action
L-homocysteine thiolactone exerts its effects through the homocysteinylation of protein lysine residues. This process involves the formation of isopeptide bonds, leading to protein damage via a thiyl radical mechanism . The compound targets various proteins, including α-synuclein and DJ-1, contributing to neurotoxicity and neurodegeneration .
Comparaison Avec Des Composés Similaires
La L-homocystéine thiolactone est unique en raison de sa capacité à former des thioesters cycliques et de son rôle dans l'homocystéinylation des protéines. Des composés similaires comprennent d'autres thiolactones, telles que la γ-thiobutyrolactone, qui subissent également des réactions d'ouverture de cycle et servent de blocs de construction en chimie des polymères . La L-homocystéine thiolactone se distingue par ses implications biologiques et son association avec diverses maladies .
Propriétés
IUPAC Name |
(3S)-3-aminothiolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQWJKWBHZMDT-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-04-7 | |
| Record name | L-Homocysteine thiolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)
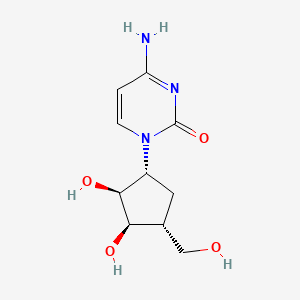
![[18F]Fluorothymidine](/img/structure/B1202453.png)
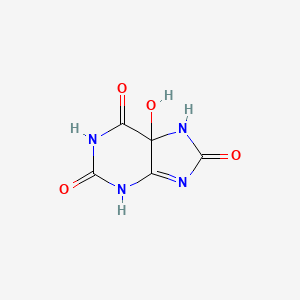

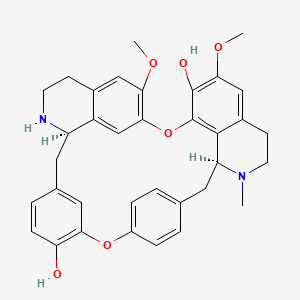
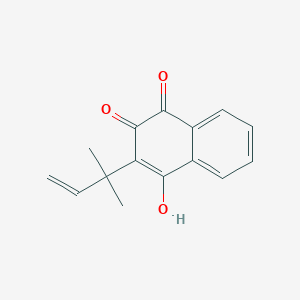
![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)
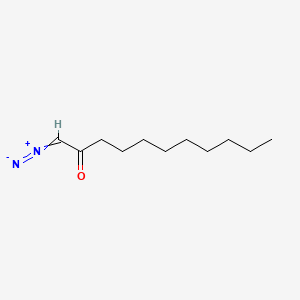
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)
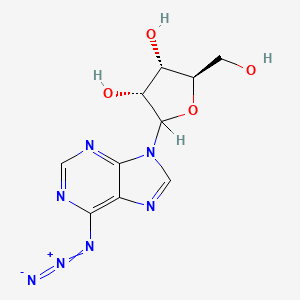

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)

